molecular formula C15H18N4O2 B7059320 4,6-Dimethoxy-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyrimidine

4,6-Dimethoxy-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyrimidine

Cat. No.: B7059320
M. Wt: 286.33 g/mol
InChI Key: TWMGWSOBSQQAIH-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with methoxy groups at positions 4 and 6, and a pyrrolidinyl group linked to a pyridine ring at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis and minimal by-products .

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethoxy-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyrimidine is unique due to its combination of a pyrimidine core with both pyrrolidinyl and pyridine substituents. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

4,6-dimethoxy-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-20-13-9-14(21-2)18-15(17-13)19-8-4-6-12(19)11-5-3-7-16-10-11/h3,5,7,9-10,12H,4,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMGWSOBSQQAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)N2CCCC2C3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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